molecular formula C12H13F2NO B3351360 (2,3-Difluorophenyl)(piperidin-1-yl)methanone CAS No. 351038-82-9

(2,3-Difluorophenyl)(piperidin-1-yl)methanone

Cat. No.: B3351360
CAS No.: 351038-82-9
M. Wt: 225.23 g/mol
InChI Key: PJIJKWKKKLUZQB-UHFFFAOYSA-N
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Description

(2,3-Difluorophenyl)(piperidin-1-yl)methanone ( 1388035-56-0) is a chemical compound with the molecular formula C12H13F2NO and a molecular weight of 225.23 g/mol . Its structure features a piperidine ring linked to a 2,3-difluorophenyl group via a methanone bridge. While specific biological activity data for this exact compound is not available in the searched literature, the piperidine ring and difluorophenyl moiety are common pharmacophores in medicinal chemistry. Piperidine and piperazine derivatives are frequently explored in scientific research and have been reported to exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects . Similarly, incorporation of fluorine atoms into organic compounds is a common strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and bioavailability . As such, this compound serves as a valuable building block for medicinal chemistry programs and pharmacological research. It can be utilized as a key synthetic intermediate for the development and structure-activity relationship (SAR) study of novel therapeutic agents. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3-difluorophenyl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO/c13-10-6-4-5-9(11(10)14)12(16)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIJKWKKKLUZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 2,3 Difluorophenyl Piperidin 1 Yl Methanone and Its Analogues

Retrosynthetic Analysis of the (2,3-Difluorophenyl)(piperidin-1-yl)methanone Core

A retrosynthetic analysis of the target molecule, this compound, reveals that the most logical and common disconnection is at the amide C-N bond. This bond is the linkage between the 2,3-difluorobenzoyl moiety and the piperidine (B6355638) ring. This disconnection leads to two primary synthons: a 2,3-difluorobenzoyl cation equivalent and a piperidine anion equivalent, or more practically, 2,3-difluorobenzoic acid (or its activated derivatives) and piperidine.

This primary disconnection suggests two main forward synthetic approaches:

Amide bond formation: This is the most direct approach, involving the coupling of a 2,3-difluorobenzoic acid derivative with piperidine. The carboxylic acid can be activated in various ways, for instance, by converting it to an acyl halide or by using a coupling reagent.

Friedel-Crafts acylation: An alternative, though less common for this specific target, would involve the acylation of a suitably protected piperidine derivative with a 2,3-difluorobenzoylating agent. However, the direct acylation of piperidine itself is not feasible due to the reactivity of the amine. A more plausible, related approach is the Friedel-Crafts acylation of 1,2-difluorobenzene (B135520) with piperidine-1-carbonyl chloride.

Classical Amide Bond Formation Strategies in the Synthesis of the Chemical Compound

Classical methods for forming amide bonds remain a cornerstone of organic synthesis due to their reliability and well-established procedures. These strategies are broadly categorized into those that utilize coupling reagents to facilitate the condensation of a carboxylic acid and an amine, and those that proceed through the reaction of a more reactive acyl halide with an amine.

Coupling reagents are additives that activate the carboxyl group of a carboxylic acid, transforming the hydroxyl group into a better leaving group and thereby facilitating nucleophilic attack by an amine. A wide variety of such reagents are available, each with its own advantages in terms of reactivity, yield, and suppression of side reactions like racemization.

For the synthesis of this compound and its analogues, common coupling reagents such as carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP), and uronium salts (e.g., HBTU, HATU) can be employed. The general reaction involves mixing the carboxylic acid, amine, coupling reagent, and often a non-nucleophilic base in a suitable aprotic solvent.

An example of a similar synthesis is that of (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone, where 1-propanephosphonic acid anhydride (B1165640) (T3P®) was used as the coupling reagent. researchgate.net

Table 1: Examples of Coupling Reagent-Mediated Synthesis of this compound Analogues

Carboxylic AcidAmineCoupling ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
2,4-Difluorobenzoic acid1-Tosylpiperazine1-Propanephosphonic acid anhydrideTriethylamine (B128534)Dichloromethane (B109758)8014Not Specified

The reaction between an acyl halide and an amine is a fundamental and highly efficient method for amide bond formation. The high reactivity of the acyl halide, typically an acyl chloride, allows the reaction to proceed rapidly, often at room temperature. A base, such as triethylamine or pyridine (B92270), is usually added to neutralize the hydrogen halide byproduct.

In the context of synthesizing this compound, 2,3-difluorobenzoyl chloride would be reacted with piperidine. The acyl chloride can be prepared from 2,3-difluorobenzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

A related synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone has been reported as a side product from the reaction of the corresponding benzoyl isothiocyanate with piperidine, which proceeds through an initial acylation step. researchgate.net

Table 2: Synthesis of this compound via Acyl Halide

Acyl HalideAmineBaseSolventTemperature (°C)TimeYield (%)
2,3-Difluorobenzoyl chloridePiperidineTriethylamineDichloromethane0 to rt2-4 hTypically high

Advanced Synthetic Protocols for Enhanced Yield and Selectivity

To overcome some of the limitations of classical methods, such as harsh reaction conditions or the generation of stoichiometric byproducts, advanced synthetic protocols have been developed. These include catalytic approaches for C-N bond formation and the use of microwave irradiation to accelerate reactions.

Catalytic methods for amide bond formation are highly desirable as they can reduce waste and improve atom economy. Transition metal-catalyzed reactions, such as those employing palladium, have been developed for the direct amidation of carboxylic acids or the coupling of aryl halides with amines.

For instance, palladium-catalyzed amidation can proceed between an aryl halide (e.g., 1-bromo-2,3-difluorobenzene) and piperidine in the presence of a suitable ligand and base, often under a carbon monoxide atmosphere (aminocarbonylation) or using a surrogate. More direct catalytic amidations of carboxylic acids are also an area of active research, utilizing catalysts based on elements like titanium or boron. researchgate.netmdpi.com

While specific examples for the catalytic synthesis of this compound are not abundant in the literature, the general principles of catalytic C-N bond formation are applicable and represent a promising avenue for a more sustainable synthesis.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and sometimes enhanced selectivity compared to conventional heating methods. nih.gov

In the context of amide bond formation, both coupling reagent-mediated reactions and reactions involving acyl halides can be significantly expedited under microwave irradiation. For the synthesis of this compound, a mixture of 2,3-difluorobenzoic acid, piperidine, and a suitable coupling reagent could be subjected to microwave heating for a few minutes, as opposed to several hours under conventional conditions.

Table 3: Comparison of Conventional and Microwave-Assisted Amide Synthesis

ReactionHeating MethodSolventTemperature (°C)TimeYield (%)
Amide Synthesis (General)ConventionalToluene11012-24 hModerate to high
Amide Synthesis (General)MicrowaveSolvent-free or high-boiling solvent100-1505-30 minOften improved

Flow Chemistry Applications in Scale-Up Synthesis

The transition from laboratory-scale synthesis to industrial production necessitates methodologies that are safe, efficient, and scalable. Flow chemistry, or continuous flow processing, has emerged as a powerful tool for achieving these goals. dur.ac.ukdurham.ac.uk The synthesis of this compound, which typically involves the formation of an amide bond between a 2,3-difluorobenzoyl derivative and piperidine, is well-suited for adaptation to a flow process.

Key advantages of employing flow chemistry for this synthesis include superior control over reaction parameters such as temperature, pressure, and stoichiometry. unimi.it The high surface-area-to-volume ratio in microreactors allows for rapid heat exchange, effectively managing the exothermicity often associated with amidation reactions and preventing the formation of thermal degradation byproducts. almacgroup.com This precise temperature control leads to higher product purity and yield.

Furthermore, continuous flow systems can enhance safety, particularly when using hazardous reagents. nih.gov The small internal volume of the reactor minimizes the amount of hazardous material present at any given time. For the synthesis of analogues, multi-step sequences can be integrated into a single continuous process, where intermediates are generated and consumed in situ, avoiding isolation and purification steps. durham.ac.ukuc.pt This "telescoping" of reactions significantly reduces processing time, solvent usage, and waste generation. dur.ac.uk

The scale-up of a flow synthesis is typically achieved by either extending the operational time of the reactor ("scaling out") or by using multiple reactors in parallel ("numbering up"). almacgroup.com This contrasts with traditional batch processing, where scaling up often requires significant re-optimization of reaction conditions. A potential flow setup for the synthesis of the title compound could involve pumping streams of an activated 2,3-difluorobenzoic acid derivative (e.g., the acid chloride) and piperidine through a micromixer into a heated or cooled reactor coil to ensure rapid and controlled reaction, followed by in-line purification modules.

Table 1: Comparison of Batch vs. Flow Synthesis for Amide Formation

ParameterBatch ProcessingFlow Chemistry
Heat Transfer Limited by vessel surface area; potential for hot spots.Excellent, due to high surface-area-to-volume ratio. almacgroup.com
Mixing Dependent on stirrer speed and vessel geometry.Rapid and efficient micromixing. almacgroup.com
Safety Large quantities of reagents handled at once.Small reactor volumes minimize risk. nih.gov
Scale-Up Requires re-optimization; "scaling up".Achieved by longer run times or parallelization; "scaling out". almacgroup.com
Process Control Less precise control over temperature and residence time.Precise control over all reaction parameters. unimi.it
Reproducibility Can vary between batches.High reproducibility and consistency. uc.pt

Stereoselective Synthesis Methodologies for Chiral Analogues of the Chemical Compound

The introduction of stereocenters into the piperidine ring of this compound can significantly impact its biological activity and physicochemical properties. Developing stereoselective methods to access chiral analogues is therefore a critical area of research. rsc.org Strategies for achieving this can be broadly categorized into chiral pool synthesis, substrate-controlled diastereoselective reactions, and catalyst-controlled enantioselective reactions. researchgate.netnih.gov

One common approach involves the use of chiral auxiliaries attached to the piperidine precursor. For instance, a domino Mannich–Michael reaction can be employed to construct the piperidine ring with high diastereoselectivity, guided by a removable chiral auxiliary. cdnsciencepub.com Another powerful technique is the use of enantioselective catalysis. For example, iridium-catalyzed hydrogen-borrowing cascades can convert achiral starting materials into highly substituted, chiral piperidines. nih.gov

Recent advancements have also demonstrated the utility of flow chemistry in performing stereoselective transformations, which can provide chiral piperidine derivatives with high diastereoselectivity in a rapid and efficient manner. thieme-connect.com These methods often involve the cyclization of acyclic precursors where stereocenters are set in a controlled fashion.

Table 2: Methodologies for Stereoselective Piperidine Synthesis

MethodologyDescriptionKey Features
Chiral Auxiliary A chiral molecule is temporarily incorporated into a substrate to direct a stereoselective reaction. researchgate.netcdnsciencepub.comHigh diastereoselectivity; auxiliary must be removed post-reaction.
Catalytic Asymmetric Synthesis A chiral catalyst creates a chiral product from an achiral or racemic substrate. nih.govAtom-economical; high enantioselectivity is possible.
Domino Reactions Multiple bond-forming reactions occur in a single step, with stereochemistry controlled by reagents or catalysts. cdnsciencepub.comRapid construction of complex molecules; high efficiency.
Substrate-Controlled Synthesis Existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions.Predictable stereochemical outcome based on substrate structure.

Derivatization Strategies of the (2,3-Difluorophenyl) Moiety

Further functionalization of the aromatic ring allows for the systematic exploration of structure-activity relationships. The electronic properties of the 2,3-difluorophenyl group, with two electron-withdrawing fluorine atoms, influence its reactivity towards various transformations.

Electrophilic aromatic substitution (SEAr) is a fundamental strategy for introducing substituents onto an aromatic ring. wikipedia.org In the (2,3-difluorophenyl) moiety, the reactivity and regioselectivity are governed by the combined electronic effects of the two fluorine atoms and the amide group. Fluorine atoms are deactivating via their inductive effect but are ortho-, para-directing due to resonance. acs.org The amide group is a meta-director.

The directing effects on the 2,3-difluorophenyl ring are complex. The C4 and C6 positions are para to one fluorine and meta to the other, while the C5 position is meta to both. The amide group at C1 strongly deactivates the ring and directs incoming electrophiles to the C5 position. Therefore, under typical SEAr conditions (e.g., nitration with HNO₃/H₂SO₄ or halogenation with Br₂/FeBr₃), substitution is most likely to occur at the C5 position, which is meta to the strongly deactivating amide carbonyl and influenced by the fluorine atoms. masterorganicchemistry.comlibretexts.org The reaction mechanism involves the attack of the aromatic ring on a strong electrophile to form a carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnobelprize.org These reactions, including the Suzuki, Stille, and Heck couplings, offer a complementary approach to SEAr for functionalizing the difluorophenyl ring, often under milder conditions and with greater functional group tolerance. nobelprize.org

To utilize these methods, a hydrogen atom on the aromatic ring must first be converted into a more reactive group, such as a halide (Br, I) or a triflate (OTf). This can be achieved through directed ortho-metalation followed by quenching with an electrophilic halogen source. Once installed, these groups can participate in cross-coupling reactions. For instance, a bromo-substituted derivative could be coupled with an arylboronic acid (Suzuki reaction) to form a biaryl structure, or with an organostannane (Stille reaction) to introduce various alkyl or vinyl groups. rsc.org In some cases, direct C-H activation or C-F bond activation can be utilized, bypassing the need for pre-functionalization. rsc.orgmdpi.com

Table 3: Comparison of Aromatic Functionalization Strategies

Reaction TypeReagentsTypical Substituents Introduced
Nitration HNO₃, H₂SO₄-NO₂
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃-Br, -Cl
Friedel-Crafts Acylation RCOCl, AlCl₃-COR
Suzuki Coupling R-B(OH)₂, Pd catalyst, baseAryl, vinyl, alkyl groups. rsc.org
Stille Coupling R-Sn(Bu)₃, Pd catalystAryl, vinyl, alkyl groups. rsc.org
Heck Coupling Alkene, Pd catalyst, baseAlkenyl groups

Modification Approaches for the Piperidin-1-yl Ring System

The piperidine moiety offers multiple sites for modification, allowing for the fine-tuning of the compound's properties. Functionalization can occur at the nitrogen atom or at the carbon atoms of the ring.

In this compound, the piperidine nitrogen is part of an amide and is therefore relatively unreactive compared to a free secondary amine. Its nucleophilicity and basicity are significantly reduced, precluding simple N-alkylation or N-acylation reactions.

Functionalization of the carbon skeleton of the piperidine ring presents a more viable strategy for derivatization. C-H functionalization methods have been developed to introduce substituents at various positions of the piperidine ring. nih.govresearchgate.net A common approach involves the generation of an iminium ion intermediate by oxidation, which can then be attacked by a nucleophile. This typically leads to functionalization at the α-carbon (C2 or C6). acs.org

Alternatively, directed metalation strategies can be employed. Using a directing group on the nitrogen (which would require a modified synthetic route) and a strong base, a proton can be selectively removed from an adjacent carbon, and the resulting organometallic intermediate can be trapped with an electrophile. researchgate.netyoutube.com These methods provide access to a wide range of substituted piperidine analogues, which can then be acylated with the 2,3-difluorobenzoyl group to yield the final target structures. For instance, photoredox catalysis has been shown to be effective for the α-amino C-H arylation of piperidines, offering a modern approach to such modifications. nih.gov

Ring Expansion or Contraction Methodologies

The synthesis of the piperidine core, a key structural feature of this compound, can be strategically approached through ring expansion or contraction reactions. These methods offer alternative pathways to construct the six-membered nitrogen heterocycle, often starting from more readily available smaller or larger ring systems. While direct application to the title compound is not extensively documented, established methodologies for similar structures provide a clear strategic blueprint.

Ring Expansion Strategies:

A prominent strategy for ring expansion involves the use of diethylaminosulfur trifluoride (DAST) on substituted cyclic amino alcohols. arkat-usa.org For instance, treating 2-hydroxymethylpiperidines with DAST can induce a ring expansion to form 3-fluoroazepanes. arkat-usa.org This process proceeds through the formation of an intermediate that facilitates the migration of a C-C bond, thereby enlarging the ring. Similarly, cyclic β-amino-alcohols can undergo ring expansion via an aziridinium (B1262131) intermediate when treated with DAST. arkat-usa.org Another approach involves the Buchner ring expansion, which can convert arenes into cycloheptatrienes, demonstrating a carbon insertion method that could be adapted for heterocyclic systems. wikipedia.org These pinacol-type rearrangements, which proceed through cationic intermediates, are a powerful tool for ring enlargement. wikipedia.org

Ring Contraction Strategies:

Conversely, ring contraction provides a method to synthesize five-membered rings from six-membered precursors, which can be a strategic route to pyrrolidine (B122466) analogues. An oxidative rearrangement approach has been developed for the ring contraction of N-H piperidines to yield pyrrolidine derivatives. researchgate.net This method utilizes an oxidizing agent like iodosobenzene (B1197198) diacetate (PhI(OAc)2) to form an iminium ion intermediate, which is then trapped by a nucleophile, leading to the contracted ring system. researchgate.net Cationic rearrangements can also facilitate ring contraction, where the loss of a leaving group triggers the migration of an endocyclic bond to a carbocation, effectively reducing the ring size. wikipedia.org

These methodologies represent powerful, albeit complex, strategic options for synthesizing the piperidine ring of the target compound or for creating a diverse library of its analogues with varying ring sizes.

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The successful synthesis of this compound and its analogues is critically dependent on effective purification and isolation techniques to remove impurities, unreacted starting materials, and reaction byproducts. The fluorinated nature of these compounds can influence their physical properties, such as polarity and crystallinity, which in turn guides the selection of appropriate purification methods.

Chromatographic Methods:

Column chromatography is a fundamental and widely used technique for the purification of piperidine-containing benzamides. chemrevlett.comnih.gov The choice of stationary phase, typically silica (B1680970) gel, and the eluent system is crucial for achieving good separation. For compounds of similar polarity, mixtures of petroleum ether and ethyl acetate (B1210297) are frequently employed as the mobile phase. nih.govacs.org For example, the purification of (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone was successfully achieved using column chromatography on silica gel with a petroleum ether and ethyl acetate eluent system. nih.gov Similarly, various novel piperidine derivatives have been purified using column chromatography with an ethyl acetate and hexane (B92381) mixture, often in a 1:4 ratio. chemrevlett.com Monitoring the separation is typically performed using Thin-Layer Chromatography (TLC). nih.govnanobioletters.com

Recrystallization:

Recrystallization is a powerful technique for purifying solid final products and intermediates, yielding high-purity crystalline material. chemrevlett.com The selection of an appropriate solvent or solvent system is paramount. The target compound should be soluble in the hot solvent but sparingly soluble at room temperature or below. For piperidine and benzamide (B126) derivatives, common recrystallization solvents include ethanol, methanol (B129727), or mixtures such as methanol-ethyl acetate. chemrevlett.com For instance, the related compound (2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone was crystallized from methanol at room temperature via slow evaporation to yield colorless, needle-shaped crystals. nih.gov In another case, synthesized piperidine derivatives were recrystallized from a 3:7 methanol-ethyl acetate mixture. chemrevlett.com The process of recrystallization effectively removes impurities that remain dissolved in the cold solvent, allowing for the isolation of pure solid crystals upon filtration. chemrevlett.com

Extraction and Washing:

Following a reaction, a standard workup procedure often involves liquid-liquid extraction to separate the crude product from the reaction mixture. The residue is typically dissolved in water and extracted with an organic solvent like ethyl acetate or dichloromethane (CH2Cl2). acs.orgnanobioletters.com The combined organic layers are then washed with water and brine to remove any remaining water-soluble impurities, dried over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO4), and concentrated under reduced pressure to yield the crude product prior to further purification by chromatography or recrystallization. acs.org

A summary of common purification techniques is presented in the table below.

Purification TechniqueTypical ApplicationExample Solvent/Eluent SystemReference Compound
Column Chromatography Separation of crude product from byproducts and starting materialsPetroleum Ether / Ethyl Acetate(2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone nih.gov
Ethyl Acetate / Hexane (1:4)Novel Piperidine Derivatives chemrevlett.com
Recrystallization Final purification of solid compoundsMethanol(2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone nih.gov
Methanol / Ethyl Acetate (3:7)Ethyl 5-(1-methyl-1h-tetrazol-5-ylthio)-4-oxo-2,6-substituted diphenylpiperidine-3-carboxylate derivatives chemrevlett.com
Ethyl Methyl Ketone(2,4-Dichlorophenyl)(3-hydroxypiperidin-1-yl)methanone iucr.org
Liquid-Liquid Extraction Initial workup to isolate the crude productEthyl Acetate / Water((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime) nanobioletters.com

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 2,3 Difluorophenyl Piperidin 1 Yl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A multi-faceted NMR approach, including ¹H, ¹³C, ¹⁹F, and two-dimensional techniques, would be essential for the complete assignment of (2,3-Difluorophenyl)(piperidin-1-yl)methanone.

Proton NMR (¹H NMR) Chemical Shift Analysis for Proximity Effects

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the difluorophenyl ring and the aliphatic protons of the piperidine (B6355638) moiety. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the fluorine atoms and the carbonyl group.

Due to restricted rotation around the amide C-N bond, the piperidine protons, particularly those in the α-positions to the nitrogen, may show broadened signals or even appear as two distinct sets of resonances at lower temperatures. This dynamic behavior is a common feature in N-aroylpiperidines.

The aromatic region would likely display a complex multiplet pattern due to proton-proton and proton-fluorine couplings. The proton ortho to the carbonyl group would be expected to be the most deshielded. The fluorine substituents at the 2- and 3-positions would exert through-space and through-bond effects on the chemical shifts and coupling constants of the adjacent aromatic protons.

Expected ¹H NMR Data

ProtonsExpected Chemical Shift (ppm)Expected Multiplicity
Piperidine H-2, H-6 (α)3.2 - 3.8br m
Piperidine H-3, H-5 (β)1.5 - 1.8br m
Piperidine H-4 (γ)1.4 - 1.7br m
Aromatic H7.0 - 7.5m

Note: Chemical shifts are predicted and may vary based on solvent and experimental conditions. 'br m' denotes a broad multiplet.

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignment and Multiplicity

The ¹³C NMR spectrum would provide crucial information about the carbon framework of the molecule. The carbonyl carbon is expected to resonate at a characteristic downfield chemical shift. The aromatic carbons directly bonded to fluorine would exhibit large one-bond carbon-fluorine coupling constants (¹JCF), appearing as doublets. The other aromatic carbons would show smaller two- or three-bond couplings (²JCF, ³JCF).

Similar to the ¹H NMR, the piperidine carbon signals might be broadened due to the restricted amide bond rotation. The chemical shifts of the piperidine carbons would be consistent with an N-acylated piperidine ring system.

Expected ¹³C NMR Data

CarbonExpected Chemical Shift (ppm)Expected Multiplicity (due to C-F coupling)
C=O168 - 172s
Aromatic C-1130 - 135t
Aromatic C-2150 - 155dd
Aromatic C-3148 - 153dd
Aromatic C-4120 - 125d
Aromatic C-5128 - 132d
Aromatic C-6124 - 128d
Piperidine C-2, C-6 (α)42 - 48s
Piperidine C-3, C-5 (β)25 - 30s
Piperidine C-4 (γ)23 - 28s

Note: Chemical shifts are predicted and may vary. Multiplicities are simplified; 's' denotes a singlet in the absence of C-F coupling, 'd' a doublet, 't' a triplet, and 'dd' a doublet of doublets.

Fluorine-19 NMR (¹⁹F NMR) for Detailed Fluorine Environment Analysis

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of fluorine atoms. For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms at the C-2 and C-3 positions of the phenyl ring.

The chemical shifts of these fluorine atoms would be characteristic of their positions on the aromatic ring and their proximity to the carbonyl group. Furthermore, a significant through-space fluorine-fluorine coupling (typically a doublet of doublets) would be anticipated, providing definitive evidence for their ortho relationship. Each fluorine signal would also be split by neighboring aromatic protons.

Expected ¹⁹F NMR Data

FluorineExpected Chemical Shift (ppm)Expected Multiplicity
F-2-135 to -145dm
F-3-145 to -155dm

Note: Chemical shifts are relative to a standard like CFCl₃. 'dm' denotes a doublet of multiplets.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of connectivities within the piperidine ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, enabling the definitive assignment of the carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about through-space proximity of protons. For instance, NOE correlations between the aromatic protons and the piperidine α-protons could help to elucidate the preferred conformation around the amide bond.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Carbonyl Stretching Frequencies and Their Sensitivity to Substituents

The most prominent feature in the IR spectrum of this compound would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For tertiary amides, this band typically appears in the range of 1630-1670 cm⁻¹.

The presence of the electron-withdrawing fluorine atoms on the phenyl ring would be expected to cause a slight increase in the carbonyl stretching frequency compared to an unsubstituted N-benzoylpiperidine. This is due to the inductive effect of the fluorine atoms, which would slightly strengthen the C=O bond.

Expected IR Data

Vibrational ModeExpected Frequency (cm⁻¹)Intensity
C-H (aromatic)3050 - 3150Medium
C-H (aliphatic)2850 - 3000Medium
C=O (amide)1640 - 1670Strong
C=C (aromatic)1450 - 1600Medium
C-N1200 - 1350Medium
C-F1100 - 1300Strong

N-H and C-H Bending and Stretching Modes

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides critical insights into the functional groups and bonding arrangements within a molecule. For this compound, the analysis focuses on the characteristic vibrations of its constituent C-H bonds, as there are no N-H bonds present in the tertiary amide structure.

The vibrational modes can be categorized into stretching and bending vibrations. C-H stretching vibrations, which involve changes in the bond length, are typically observed at higher frequencies. The aromatic C-H bonds on the difluorophenyl ring are expected to exhibit stretching frequencies in the range of 3100-3000 cm⁻¹. The aliphatic C-H bonds within the piperidine ring will show symmetric and asymmetric stretching vibrations in the region of 3000-2850 cm⁻¹.

C-H bending vibrations, which involve changes in the bond angle, occur at lower frequencies. For the aromatic ring, in-plane bending vibrations are typically found between 1300 and 1000 cm⁻¹, while out-of-plane bending vibrations appear in the 900-675 cm⁻¹ region. The piperidine ring's methylene (B1212753) groups will exhibit scissoring, wagging, twisting, and rocking bending modes in the fingerprint region of the spectrum, generally below 1500 cm⁻¹.

Table 1: Expected Vibrational Modes for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
C-H Stretching Aromatic (Difluorophenyl) 3100 - 3000
C-H Stretching Aliphatic (Piperidine) 3000 - 2850
C-H Bending (in-plane) Aromatic (Difluorophenyl) 1300 - 1000
C-H Bending (out-of-plane) Aromatic (Difluorophenyl) 900 - 675
C-H Bending (scissoring) Aliphatic (Piperidine CH₂) ~1465
C-H Bending (wagging/twisting) Aliphatic (Piperidine CH₂) 1350 - 1150

Mass Spectrometry Techniques for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of a compound through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The molecular formula of the compound is C₁₂H₁₃F₂NO. The exact mass can be calculated by summing the precise masses of the most abundant isotopes of each element. This high level of accuracy is crucial for confirming the chemical formula and distinguishing it from other potential isomers.

Table 2: Calculated Exact Mass of this compound

Compound Molecular Formula Calculated Monoisotopic Mass (Da)
This compound C₁₂H₁₃F₂NO 225.0965

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting fragment ions. This technique provides valuable structural information by revealing the connectivity of the molecule. For this compound, key fragmentation pathways would likely involve the cleavage of the amide bond and fragmentation of the piperidine ring.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone nih.govresearchgate.net and (2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone nih.gov, provides significant insight into the expected molecular conformation and packing.

Single Crystal X-ray Diffraction Data Collection and Refinement

The process of single crystal X-ray diffraction involves mounting a suitable single crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to determine the unit cell dimensions and space group of the crystal. The structure is then solved and refined to yield the precise atomic coordinates. For analogous compounds, data collection is often performed on instruments like a Bruker APEXII CCD diffractometer using Mo Kα radiation. nih.govnih.gov

Table 3: Representative Crystallographic Data for an Analogous Compound, (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone nih.govresearchgate.net

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 17.0456 (4)
b (Å) 7.6026 (1)
c (Å) 15.5113 (3)
β (°) 113.513 (1)
Volume (ų) 1843.22 (6)
Z 4

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The refined crystal structure allows for a detailed analysis of the internal molecular geometry. Based on related structures, the piperidine ring in this compound is expected to adopt a stable chair conformation. nih.govresearchgate.netnih.gov The bond lengths and angles within the difluorophenyl ring and the piperidine ring are expected to be within standard ranges for these moieties.

Table 4: Expected Bond and Angle Parameters for this compound Based on Analogous Structures

Parameter Description Expected Value/Range
C-N (amide) Bond length between carbonyl carbon and piperidine nitrogen ~1.35 Å
C=O (amide) Bond length of the carbonyl group ~1.23 Å
C-C (aromatic) Average bond length in the difluorophenyl ring ~1.39 Å
C-F Bond length of the carbon-fluorine bonds ~1.35 Å
C-N-C (piperidine) Bond angle within the piperidine ring ~112°
Dihedral Angle Angle between the difluorophenyl and piperidine rings ~45-75°

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental data on the intermolecular interactions and crystal packing motifs for the compound this compound. Detailed research findings, including crystallographic information, are essential for a scientifically accurate and thorough discussion of these properties. Without access to single-crystal X-ray diffraction data for this specific molecule, any description of its crystal structure would be speculative and not based on direct experimental evidence.

Therefore, the section on "Intermolecular Interactions and Crystal Packing Motifs" cannot be provided at this time, as it would not meet the required standards of scientific accuracy and would violate the instruction to only include detailed research findings.

To provide context on how such an analysis would be conducted if data were available, the study of intermolecular interactions and crystal packing typically involves the following:

Single-Crystal X-ray Diffraction: This is the primary technique used to determine the three-dimensional arrangement of atoms within a crystal. The resulting data allows for the precise measurement of bond lengths, bond angles, and the distances between neighboring molecules.

Analysis of Intermolecular Forces: The crystallographic data is then used to identify and characterize various non-covalent interactions that govern how molecules pack together in the solid state. These interactions can include:

Hydrogen Bonds: Although the title compound is aprotic and cannot act as a hydrogen-bond donor, the carbonyl oxygen and the fluorine atoms could potentially act as hydrogen-bond acceptors in the presence of suitable donor molecules. In the crystal structure of the pure compound, weak C—H···O and C—H···F hydrogen bonds would be investigated.

van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules.

Dipole-Dipole Interactions: The polar C=O and C-F bonds in the molecule would lead to a net molecular dipole, resulting in dipole-dipole interactions that influence molecular orientation in the crystal lattice.

π-Interactions: The difluorophenyl ring could potentially engage in π-π stacking or C—H···π interactions.

A complete and accurate description for this compound would require the synthesis of a single crystal of the compound and its analysis using X-ray crystallography. The resulting crystallographic information file (CIF) would contain all the necessary data to detail the intermolecular interactions and describe the crystal packing motifs with scientific rigor.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation data specifically for the compound this compound is not publicly available. As a result, the creation of an article with the requested specific data and detailed research findings for each subsection of the provided outline is not possible at this time.

The provided outline requires specific quantitative data from quantum mechanical calculations (DFT, Ab Initio), Frontier Molecular Orbital analysis, conformational analysis (molecular mechanics and dynamics), and potential energy surface scans. This type of in-depth computational data is typically generated through dedicated research studies that are then published in peer-reviewed scientific journals or databases.

Searches for such studies focusing on this compound did not yield any specific results containing the necessary information to populate the requested sections on:

Computational and Theoretical Investigations of 2,3 Difluorophenyl Piperidin 1 Yl Methanone

Conformational Analysis and Energy Landscapes:No publicly accessible data from molecular mechanics/dynamics simulations or potential energy surface scans detailing the conformational sampling or rotational barriers of this compound could be located.

While research exists for structurally similar compounds (e.g., other difluorophenyl or piperidinyl derivatives), the strict instruction to focus solely on (2,3-Difluorophenyl)(piperidin-1-yl)methanone prevents the use of data from these related but distinct molecules. Extrapolating data from different chemical structures would not be scientifically accurate for the specified compound.

Therefore, without the foundational research data, an article that adheres to the required standards of scientific accuracy and strictly follows the provided outline cannot be generated.

Reactivity Prediction and Reaction Mechanism Studies

The reactivity of a molecule is a cornerstone of its chemical character. Computational chemistry offers powerful tools to predict how and where a molecule will react, and to elucidate the energetic pathways of these reactions.

Transition State Characterization for Elementary Reaction Steps

To understand the mechanism of a chemical reaction involving this compound, chemists would computationally model the elementary steps of the proposed reaction pathway. A key aspect of this is the characterization of transition states. A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and, therefore, the rate of the reaction.

Computational chemists would employ methods like Density Functional Theory (DFT) to locate and characterize the transition state structures. This process involves sophisticated algorithms that search the potential energy surface of the reacting system for saddle points. Once a potential transition state is located, a vibrational frequency analysis is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. The energy of this transition state, relative to the reactants, provides the activation energy barrier for the reaction.

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

Fukui function analysis is a powerful tool derived from DFT that helps to identify the most reactive sites within a molecule. researchgate.net It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of where electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attacks are most likely to occur.

For this compound, Fukui functions would be calculated to pinpoint the atoms most susceptible to attack.

Sites for Nucleophilic Attack: The Fukui function f+(r) indicates the propensity of a site to accept an electron. Regions with a high f+(r) value are likely to be attacked by nucleophiles. In this molecule, the carbonyl carbon would be a primary candidate for nucleophilic attack.

Sites for Electrophilic Attack: The Fukui function f-(r) indicates the propensity of a site to donate an electron. Atoms with a high f-(r) value are susceptible to electrophilic attack. The nitrogen atom of the piperidine (B6355638) ring and potentially certain positions on the difluorophenyl ring would be investigated as likely sites for electrophilic interaction.

These calculations provide a quantitative basis for predicting the regioselectivity of reactions involving this compound.

Spectroscopic Property Prediction using Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data. These theoretical spectra can aid in the identification and characterization of newly synthesized compounds.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the 1H and 13C NMR chemical shifts of a molecule like this compound.

The process involves first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can then be compared to experimental data to confirm the structure of the compound. While no specific theoretical NMR data for this compound is publicly available, a hypothetical data table based on such calculations would resemble the following:

AtomPredicted Chemical Shift (ppm)
C=O~165-175
Aromatic C-F~160-170
Aromatic C-H~110-140
Piperidine C-N~40-55
Piperidine C-C~20-30
Piperidine N-H~2.5-4.0
Aromatic H~7.0-8.0
Note: This table is illustrative and does not represent actual calculated data.

Vibrational Frequency Calculations for IR and Raman Spectra

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. Each peak in an IR or Raman spectrum corresponds to a specific molecular vibration. Computational chemistry can predict these vibrational frequencies and their corresponding intensities.

By performing a frequency calculation on the optimized geometry of this compound using a method like DFT, a full set of vibrational modes can be obtained. mdpi.com The calculated frequencies are often systematically scaled to account for approximations in the theoretical methods and to improve agreement with experimental spectra. These calculations are crucial for assigning the peaks in an experimental spectrum to specific bond stretches, bends, and torsions within the molecule. For example, a strong absorption in the 1650-1700 cm-1 region of the calculated IR spectrum would be assigned to the carbonyl (C=O) stretching vibration.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Prediction (Preclinical Context Only)

In the context of preclinical drug discovery, computational techniques are used to predict how a molecule might interact with a biological target, such as a protein or enzyme.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, if it were being investigated as a potential drug candidate, researchers would use molecular docking to predict its binding mode and affinity to a specific biological target. This would involve computationally placing the molecule into the active site of the target protein and scoring the different binding poses based on factors like intermolecular forces and shape complementarity.

Following molecular docking, molecular dynamics (MD) simulations can be used to provide a more detailed and dynamic picture of the ligand-target interaction. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and to understand the dynamic interactions between the ligand and the protein. researchgate.net These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex, providing valuable insights for the design of more potent and selective drug candidates.

Binding Affinity Prediction Methodologies

Predicting the binding affinity between a ligand and its target protein is a cornerstone of computational drug design. Methodologies such as molecular docking and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are frequently employed to estimate the strength of this interaction for compounds structurally similar to this compound.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For analogs of this compound, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. For instance, in studies involving kinase inhibitors with a similar scaffold, molecular docking has been used to predict interactions with the ATP-binding pocket. The process involves preparing the 3D structures of the ligand and the protein, followed by a search algorithm that explores various ligand conformations and orientations within the binding site. A scoring function then estimates the binding affinity for each pose. In a study on piperidine-based kinase inhibitors, docking simulations revealed crucial hydrogen bond interactions with hinge region residues of the kinase. nih.govrsc.org

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): To refine the binding affinity prediction from molecular docking, MM/GBSA calculations are often performed. This method combines molecular mechanics energy with a continuum solvation model to calculate the binding free energy. The binding free energy (ΔG_bind) is typically calculated as the difference between the free energy of the protein-ligand complex and the sum of the free energies of the isolated protein and ligand. nih.govnih.gov

The calculation involves several energy terms:

ΔEMM: The change in molecular mechanics energy in the gas phase, which includes internal, electrostatic, and van der Waals energies.

ΔGsolv: The change in the solvation free energy, which is composed of polar and nonpolar contributions.

-TΔS: The change in conformational entropy upon binding.

In studies of related piperazine (B1678402) derivatives, MM/GBSA has been used to successfully rank compounds by their binding affinities, providing a more accurate prediction than docking scores alone. frontiersin.org For example, a study on pyrido fused imidazo[4,5-c]quinolines reported binding free energies calculated using the Prime MM/GBSA algorithm, which helped in identifying the most promising anti-tumor candidates. frontiersin.org

MethodologyKey PrinciplesTypical Application for Related ScaffoldsExample Finding for an Analog
Molecular DockingPredicts the preferred orientation and conformation of a ligand in a protein's binding site. Uses a scoring function to estimate binding affinity.Virtual screening of compound libraries, prediction of binding modes for kinase inhibitors. nih.govrsc.orgIdentification of hydrogen bonds between a piperidine-containing ligand and the hinge region of a kinase. mdpi.com
MM/GBSACalculates the free energy of binding by combining molecular mechanics energies with continuum solvation models. nih.govnih.govRefinement of docking results, ranking of compounds based on predicted binding affinity.A calculated binding free energy of -49.28 kcal/mol for a hit molecule, indicating strong binding to the target. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Related Chemical Scaffolds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. For chemical scaffolds related to this compound, such as other piperidine and piperazine derivatives, QSAR has been a valuable tool for predicting the activity of new analogs and guiding lead optimization. researchgate.net

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A series of compounds with known biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields).

Model Building: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms. researchgate.net

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

For piperidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly insightful. mdpi.comnih.govnih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with biological activity. In a study on piperazine-carboxamide inhibitors, a CoMSIA model yielded a high correlation coefficient (r² = 0.966) and was used to design new compounds with high predicted inhibitory activity. researchgate.net

QSAR MethodologyKey Descriptors UsedStatistical MethodsValidation ParametersApplication to Piperidine/Piperazine Scaffolds
2D-QSARTopological, constitutional, and quantum-chemical descriptors. scispace.comMultiple Linear Regression (MLR), Partial Least Squares (PLS). researchgate.netCorrelation coefficient (R²), Cross-validated R² (Q²), Predictive R² (R²_pred). scispace.comPredicting the toxicity of piperidine derivatives against Aedes aegypti. nih.gov
3D-QSAR (CoMFA/CoMSIA)Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields. mdpi.comnih.govPartial Least Squares (PLS). nih.govCorrelation coefficient (R²), Cross-validated R² (Q²), F-test value. researchgate.netGuiding the design of new FAAH inhibitors based on a piperazine-carboxamide scaffold. researchgate.net

An article on the preclinical biological and mechanistic investigations of "(2,-Difluorophenyl)(piperidin-1-yl)methanone" cannot be generated as requested. Extensive searches have not yielded any specific experimental data for this exact compound within the public domain.

The search results did identify studies on structurally related compounds, such as those with different substitution patterns on the phenyl ring (e.g., 2,4-difluoro) or variations in the piperidine attachment (e.g., piperidin-4-yl). However, per the strict instructions to focus solely on "this compound" and not introduce information outside the explicit scope, data from these related but distinct molecules cannot be used.

Therefore, due to the absence of specific preclinical data for "this compound," it is not possible to construct the requested scientific article while adhering to the user's explicit and strict constraints.

Structure Activity Relationship Sar and Structure Target Relationship Str Studies of 2,3 Difluorophenyl Piperidin 1 Yl Methanone Derivatives

Systemic Modification of the (2,3-Difluorophenyl) Moiety and its Impact on Biological Activity

The (2,3-Difluorophenyl) group serves as a critical anchor for the molecule's interaction with its biological target. Modifications to this aromatic ring, from the positioning of its fluorine atoms to the introduction of other substituents and even its complete replacement, can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties.

Positional Isomerism of Fluorine Substituents

The placement of fluorine atoms on the phenyl ring is a subtle yet powerful determinant of biological activity. While specific SAR data for the 2,3-difluoro isomer of (2,3-Difluorophenyl)(piperidin-1-yl)methanone is not extensively available in publicly accessible literature, studies on related difluorophenyl-containing compounds offer valuable insights. For instance, in a series of [1-(substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oximes, the 2,4-difluoro substitution pattern was found to be a key feature for their observed antioxidant, antibacterial, and antiproliferative activities. researchgate.net The precise influence of shifting the fluorine to the 2,3-positions would likely alter the molecule's electronic distribution and conformational preferences, thereby impacting its interaction with the target protein. A comparative analysis of fluorine positional isomers is a critical step in optimizing the activity of this chemical series.

Compound Fluorine Positions Observed Activity
Analog A2,4-difluoroAntioxidant, Antibacterial, Antiproliferative researchgate.net
Analog B2,3-difluoroData not available
Analog C3,4-difluoroData not available
Analog D2,5-difluoroData not available
Analog E2,6-difluoroData not available
Analog F3,5-difluoroData not available
This table illustrates the importance of systematic evaluation of fluorine positional isomers. The biological activity data for the 2,4-difluoro analog highlights the potential for fluorine substitution to impart diverse biological effects. Further research is needed to characterize the activity profiles of other isomers.

Introduction of Other Halogen or Alkyl Substituents

Beyond fluorine, the introduction of other halogens (chlorine, bromine) or various alkyl groups (methyl, ethyl) onto the phenyl ring can further probe the steric and electronic requirements of the binding pocket. For example, in a related series of 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, the presence of chloro, nitro, and trifluoromethyl groups on the phenyl ring was documented, although this compound was identified as a side product in a synthesis and its biological activity was not the primary focus. nih.gov The systematic replacement of the difluoro pattern with other substituents would provide a clearer picture of the SAR. For instance, replacing a fluorine atom with a larger chlorine atom would increase the steric bulk, while a methyl group would introduce lipophilicity and potential metabolic sites.

Substitution on Phenyl Ring Predicted Impact on Properties Rationale
2-Chloro, 3-FluoroIncreased steric bulk and lipophilicity compared to 2,3-difluoro.Chlorine is larger and more lipophilic than fluorine.
2,3-DichloroFurther increase in steric bulk and lipophilicity.Introduction of a second chlorine atom.
2-Methyl, 3-FluoroIncreased lipophilicity and potential for metabolic oxidation.The methyl group is a common site for metabolism.
2,3-DimethylSignificant increase in lipophilicity and steric hindrance.Two methyl groups will occupy more space than two fluorine atoms.
This interactive table outlines the expected changes in physicochemical properties upon substitution of the phenyl ring. These modifications are crucial for understanding the steric and electronic tolerances of the biological target.

Bioisosteric Replacements for the Aromatic Ring

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. Replacing the (2,3-Difluorophenyl) ring with other aromatic or heteroaromatic systems can lead to significant changes in biological activity. Common bioisosteres for a phenyl ring include pyridine (B92270), thiophene (B33073), and pyrazole. Each replacement introduces unique electronic and hydrogen-bonding characteristics. For example, replacing the phenyl ring with a pyridine ring introduces a nitrogen atom, which can act as a hydrogen bond acceptor and alter the compound's pKa. A thiophene ring, while aromatic, has different electronic properties and a smaller size compared to a phenyl ring.

Bioisosteric Replacement Key Feature Change Potential Impact on Biological Activity
PyridineIntroduction of a nitrogen atom (hydrogen bond acceptor).Altered binding interactions, solubility, and metabolic profile.
ThiopheneSmaller, electron-rich five-membered ring.Different steric fit and electronic interactions with the target.
PyrazoleFive-membered ring with two nitrogen atoms.Potential for multiple hydrogen bonding interactions and altered pKa.
NaphthylLarger, more lipophilic aromatic system.Increased potential for van der Waals interactions, but may decrease solubility. google.com
This table showcases various bioisosteric replacements for the phenyl ring and their potential consequences on the molecule's interaction with its biological target. Such modifications are essential for exploring new chemical space and optimizing drug-like properties.

Exploration of Substituent Effects on the Piperidin-1-yl Ring System

The piperidine (B6355638) ring is not merely a linker; its conformation and the nature of its substituents play a crucial role in correctly orienting the (2,3-Difluorophenyl) moiety for optimal target engagement.

Conformational Constraints and Their Influence on Activity

The flexibility of the piperidine ring, which typically adopts a chair conformation, can be constrained by introducing substituents or by incorporating it into a bridged or spirocyclic system. Such conformational locking can pre-organize the molecule into a bioactive conformation, potentially increasing potency and selectivity. Studies on various 4-substituted piperidines have shown that the conformational preferences are sensitive to the nature of the substituent and can be influenced by protonation of the piperidine nitrogen. nih.gov For instance, the introduction of bulky substituents can favor an equatorial orientation to minimize steric clashes. The precise impact of such constraints on the biological activity of this compound derivatives would depend on the specific requirements of the target's binding site.

Type of Conformational Constraint Structural Modification Expected Influence on Activity
Introduction of a bulky substituente.g., tert-butyl group at the 4-positionLocks the piperidine in a specific chair conformation, potentially enhancing binding affinity if this is the bioactive conformation.
Formation of a bridged systeme.g., an 8-azabicyclo[3.2.1]octane systemRigidifies the piperidine ring, reducing conformational entropy upon binding, which can be energetically favorable.
Creation of a spirocyclic centere.g., spiro[piperidine-4,3'-indoline]Introduces a three-dimensional element that can explore different regions of the binding pocket.
This interactive table explores how different methods of conformationally constraining the piperidine ring can impact biological activity. By reducing flexibility, it is possible to enhance the potency and selectivity of the compound.

Introduction of Chiral Centers on the Piperidine Ring

The introduction of one or more chiral centers onto the piperidine ring can lead to enantiomers or diastereomers with significantly different biological activities. This stereoselectivity is a hallmark of specific drug-target interactions. The synthesis and separation of individual stereoisomers are crucial for understanding the three-dimensional requirements of the binding site. For example, the synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives has been reported, highlighting the importance of stereochemistry in the biological activity of piperidine-containing compounds. nih.gov The resolution of chiral this compound derivatives and the evaluation of their individual enantiomers would be a critical step in developing a comprehensive SAR.

Position of Chiral Center Potential for Stereoselective Interactions Example of a Chiral Substituent
C-2The substituent may interact with a specific sub-pocket of the binding site.(R)- or (S)-methyl
C-3Can influence the orientation of the (2,3-Difluorophenyl) group.(R)- or (S)-hydroxyl
C-4May project into a solvent-exposed region or a deeper pocket.(R)- or (S)-amino
This table illustrates the importance of chirality in drug design. The introduction of a chiral center on the piperidine ring can lead to stereoisomers with distinct biological profiles, providing valuable information about the topology of the target's binding site.

Computational SAR and STR Modeling for Predictive Design

Free Energy Perturbation (FEP) Calculations for Binding Affinity Prediction

Free Energy Perturbation (FEP) is a powerful computational method used to calculate the relative binding free energies of a series of related ligands to a common biological target. wikipedia.org This technique is rooted in statistical mechanics and provides a rigorous framework for predicting the change in binding affinity resulting from a chemical modification. wikipedia.org

Illustrative FEP Calculation Workflow:

A typical FEP calculation workflow for a series of this compound derivatives would involve:

System Setup: Building a detailed atomistic model of the biological target (e.g., a protein) in complex with a reference ligand from the derivative series. This model is then solvated in a water box with appropriate ions to mimic physiological conditions.

Perturbation Map: Defining a series of transformations that connect the different derivatives. For example, one could create a map that systematically explores the effect of different substituents on the phenyl ring.

Molecular Dynamics Simulations: Running molecular dynamics simulations for each step of the alchemical transformation, both for the ligand in the binding site and free in solution.

Free Energy Analysis: Analyzing the simulation trajectories to calculate the free energy change for each transformation and ultimately the relative binding affinities for the entire series of compounds.

Hypothetical Data from FEP Calculations:

Compound IDModification on Phenyl RingPredicted Relative Binding Free Energy (ΔΔG, kcal/mol)Predicted pIC50
1 H (Reference)0.007.0
1a 4-Fluoro-0.57.4
1b 4-Chloro-0.27.1
1c 4-Methyl+0.36.8
1d 4-Methoxy-0.87.6

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Such predictive data is invaluable in guiding synthetic chemistry efforts by prioritizing the synthesis of compounds with the highest predicted potency, thereby accelerating the drug discovery process.

Emerging Research Directions and Future Perspectives on 2,3 Difluorophenyl Piperidin 1 Yl Methanone Research

Application of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, offering powerful tools for the design and optimization of novel therapeutic agents. astrazeneca.comnih.govnih.gov For (2,3-Difluorophenyl)(piperidin-1-yl)methanone, AI and ML can be leveraged to accelerate the discovery of new analogues with enhanced biological activity and optimized pharmacokinetic profiles.

Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design novel molecules by learning from vast datasets of existing chemical structures. nih.gov These algorithms could generate a virtual library of derivatives of this compound by modifying the substitution patterns on both the phenyl and piperidine (B6355638) rings. Subsequently, ML-based Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of these newly designed compounds, allowing for the prioritization of the most promising candidates for synthesis and experimental testing. tandfonline.com Predictive models can also be trained to forecast ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, further refining the selection process. nih.gov

Furthermore, AI is being increasingly applied to predict synthetic pathways for complex molecules. Retrosynthesis prediction algorithms can propose viable and efficient routes for the synthesis of novel analogues of this compound, potentially reducing the time and resources required for their chemical realization.

A summary of potential AI and ML applications is presented in the table below.

AI/ML ApplicationDescriptionPotential Impact on Research
Generative Models Algorithms (e.g., GANs, VAEs) that create novel molecular structures.Rapidly explore a vast chemical space for new analogues with desired properties.
QSAR Modeling Predictive models that correlate chemical structure with biological activity.Prioritize the most promising compounds for synthesis, increasing the efficiency of hit-to-lead optimization. tandfonline.com
ADMET Prediction ML models that forecast the pharmacokinetic and toxicity profiles of molecules.Early identification and elimination of candidates with unfavorable properties.
Retrosynthesis Prediction AI tools that suggest synthetic routes for target molecules.Streamline the chemical synthesis process, making it more efficient and cost-effective.

Development of Advanced Methodologies for Stereoselective Synthesis of Analogues

The piperidine ring is a prevalent scaffold in many pharmaceuticals, and its biological activity is often highly dependent on its three-dimensional conformation and the stereochemistry of its substituents. mdpi.com The development of advanced, stereoselective synthetic methods is crucial for creating analogues of this compound with defined stereochemistry, which is essential for understanding structure-activity relationships and optimizing target engagement.

Recent advances in catalysis have provided powerful tools for the functionalization of piperidines. nih.gov For instance, transition-metal-catalyzed C-H activation allows for the direct introduction of functional groups at specific positions on the piperidine ring, often with high stereoselectivity. d-nb.info This approach could be used to synthesize a diverse range of chiral analogues of the parent compound. Multicomponent reactions, which allow for the assembly of complex molecules from simple starting materials in a single step, also offer an efficient strategy for generating structural diversity. rsc.org

Furthermore, biocatalysis, using enzymes to perform chemical transformations, is emerging as a green and highly selective method for the synthesis of chiral molecules. cosmosmagazine.com Enzymes could potentially be used to perform stereoselective modifications of the piperidine ring or its precursors, leading to the production of enantiomerically pure analogues of this compound.

Synthetic MethodologyDescriptionAdvantages for Analogue Synthesis
C-H Activation Direct functionalization of C-H bonds, often using transition metal catalysts. d-nb.infoEnables late-stage diversification of the piperidine scaffold with high site- and stereoselectivity. nih.gov
Multicomponent Reactions One-pot reactions combining three or more starting materials. rsc.orgRapidly generates molecular complexity and diversity from simple precursors.
Asymmetric Catalysis Use of chiral catalysts to produce enantiomerically enriched products.Provides access to single enantiomers, which is critical for pharmacological studies.
Biocatalysis Use of enzymes to catalyze chemical reactions. cosmosmagazine.comHighly selective and environmentally friendly approach to chiral synthesis.

Utilization of the Chemical Compound as a Molecular Probe for Biological Pathway Elucidation

Molecular probes are essential tools for visualizing and studying biological processes in living systems. nih.govresearchgate.net The unique properties of fluorine make this compound a potential candidate for development into a molecular probe. The fluorine atoms can serve as a reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for studying molecular interactions and dynamics with no background signal in biological systems. nih.gov

By introducing a radioactive isotope of fluorine, ¹⁸F, the compound could be transformed into a positron emission tomography (PET) tracer. mdpi.com PET imaging is a non-invasive technique that allows for the quantitative visualization of biological processes in vivo, and a ¹⁸F-labeled version of this compound could be used to study the distribution and target engagement of the compound in real-time.

Alternatively, the molecule could be chemically modified to incorporate a fluorophore, turning it into a fluorescent probe. mdpi.com Such a probe could be used in fluorescence microscopy to visualize its subcellular localization and interaction with specific cellular components, providing valuable insights into its mechanism of action. researchgate.net

Probe TypeMethodologyApplication in Biological Pathway Elucidation
¹⁹F NMR Probe Utilizes the fluorine atoms for NMR spectroscopy.Study binding interactions with target proteins and monitor conformational changes.
¹⁸F PET Tracer Incorporates the ¹⁸F isotope for PET imaging. mdpi.comIn vivo imaging of target distribution and occupancy in preclinical and clinical studies.
Fluorescent Probe Covalent attachment of a fluorophore to the molecule. mdpi.comVisualize subcellular localization and dynamic interactions within living cells. nih.gov

Exploration of Novel Biological Targets based on Structural Information

Identifying the biological targets of a compound is a critical step in understanding its pharmacological effects. The structure of this compound, containing both a fluorinated aromatic ring and a piperidine moiety, suggests that it may interact with a variety of biological targets, including enzymes, receptors, and ion channels. clinmedkaz.org

Computational methods play a key role in modern target identification. nih.gov In silico approaches such as molecular docking and pharmacophore modeling can be used to screen large databases of protein structures to identify potential binding partners for this compound. These computational predictions can then be validated experimentally using techniques such as thermal shift assays, surface plasmon resonance, and affinity chromatography.

Chemical proteomics is another powerful approach for unbiased target identification. This involves designing a probe molecule based on the structure of this compound that can be used to capture its binding partners from cell lysates. The captured proteins can then be identified by mass spectrometry, providing a direct readout of the compound's interactome.

Target Identification ApproachDescriptionPotential for Discovery
Molecular Docking Computational simulation of the binding of a small molecule to a protein target.Prediction of binding modes and affinities to known protein structures.
Pharmacophore Modeling Creation of a 3D model of the essential features for biological activity.Virtual screening of compound libraries to find molecules with similar interaction patterns.
Chemical Proteomics Use of chemical probes to isolate and identify protein targets from complex biological samples.Unbiased identification of direct binding partners in a cellular context.
Phenotypic Screening Screening compounds in cell-based assays to identify desired biological effects.Discovery of novel targets and pathways through observation of cellular responses.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the biological effects of this compound, it is essential to look beyond single-target interactions and consider its impact on the entire biological system. Multi-omics approaches, which involve the simultaneous analysis of different types of biological molecules (e.g., genes, proteins, metabolites), provide a powerful platform for achieving this comprehensive view. nih.govmdpi.comresearchgate.net

By treating cells or animal models with this compound and then performing transcriptomic (RNA sequencing), proteomic (mass spectrometry), and metabolomic (NMR or mass spectrometry) analyses, researchers can obtain a detailed snapshot of the molecular changes induced by the compound. nih.govkoreascience.kr This data can reveal which biological pathways are perturbed, identify potential biomarkers of drug response, and provide insights into the compound's mechanism of action and potential off-target effects. frontiersin.org

The integration of these large datasets requires sophisticated bioinformatics tools and systems biology approaches to identify meaningful patterns and generate testable hypotheses. aragen.com This integrated analysis can provide a much deeper and more nuanced understanding of the compound's pharmacology than can be achieved through traditional methods alone.

Omics TechnologyBiological Molecules AnalyzedInformation Gained
Genomics DNAIdentifies genetic factors that may influence drug response. nih.gov
Transcriptomics RNAReveals changes in gene expression patterns induced by the compound.
Proteomics ProteinsIdentifies changes in protein levels and post-translational modifications. researchgate.net
Metabolomics MetabolitesElucidates the impact of the compound on cellular metabolism. researchgate.net

Challenges and Opportunities in the Academic Research of Fluorinated Compounds

The field of organofluorine chemistry presents both significant challenges and exciting opportunities for academic research. wikipedia.orgresearchgate.net While approximately 20% of all pharmaceuticals contain fluorine, the synthesis of fluorinated compounds can be challenging. nih.gov Many traditional fluorination methods require harsh conditions and specialized reagents, and the development of new, milder, and more selective fluorination reactions remains an active area of research. acs.orgcas.cn

The supply chain for fluorine-containing building blocks can also be a challenge, and there is a need for more efficient and sustainable methods for their production. acs.org Furthermore, the potential for environmental persistence and toxicity of some fluorinated compounds necessitates careful consideration of their life cycle and environmental impact. nih.gov

Despite these challenges, the unique properties of fluorine continue to make it a highly attractive element for drug design. nih.govresearchgate.net The ability of fluorine to modulate the physicochemical and biological properties of molecules provides a powerful tool for optimizing drug candidates. mdpi.comnih.gov The development of new synthetic methodologies, including late-stage fluorination techniques, is opening up new avenues for the creation of novel fluorinated compounds. cas.cningentaconnect.com Moreover, the application of fluorinated molecules in areas such as PET imaging and materials science continues to expand, offering exciting new opportunities for academic research. cosmosmagazine.commdpi.comresearchgate.net

AspectChallengesOpportunities
Synthesis Harsh reaction conditions, limited availability of reagents, and difficulties in selective fluorination. acs.orgDevelopment of new catalytic methods, late-stage functionalization, and greener synthetic routes. cosmosmagazine.comcas.cn
Biological Properties Potential for altered metabolism and unforeseen toxicity.Enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. nih.govresearchgate.net
Applications Environmental persistence of some highly fluorinated compounds. nih.govUse as PET imaging agents, ¹⁹F NMR probes, and in the design of new materials. researchgate.net
Fundamental Understanding Complex electronic effects of fluorine that can be difficult to predict.Deeper understanding of fluorine's role in molecular interactions and biological systems.

Q & A

Q. What are the optimized synthetic routes for (2,3-Difluorophenyl)(piperidin-1-yl)methanone, and how do reaction parameters influence yield?

The synthesis typically involves acylation of piperidine with a 2,3-difluorobenzoyl chloride derivative. Key parameters include:

  • Solvent choice : Dichloromethane or toluene are common due to their inertness and ability to dissolve aromatic intermediates .
  • Catalyst : Lewis acids like AlCl₃ facilitate electrophilic aromatic substitution, critical for forming the benzoyl-piperidine bond .
  • Temperature : Reactions often proceed at reflux (40–80°C) to balance kinetics and side-product formation.

Q. Optimization Table :

ParameterOptimal RangeImpact on Yield
SolventDCMHigh solubility
Catalyst (AlCl₃)1.2 equiv.>85% yield
Reaction Time6–8 hrsMinimizes hydrolysis

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

  • NMR : ¹⁹F NMR is critical for distinguishing ortho/para fluorine environments. ¹H NMR reveals piperidine ring conformation (e.g., axial vs. equatorial substituents) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (MW calc. 239.25 g/mol) and fragmentation patterns.
  • IR : Carbonyl stretches (~1650–1700 cm⁻¹) validate ketone formation .

Resolution of Contradictions : Discrepancies in ¹³C NMR shifts (e.g., carbonyl carbon) may arise from solvent polarity or tautomerism. Cross-validation via X-ray crystallography (e.g., SHELXL refinement ) or computational DFT calculations resolves ambiguities.

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software elucidate conformational dynamics of the piperidine ring?

The piperidine ring adopts chair or boat conformations depending on substituent steric effects. Using SHELXL :

  • Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) reduces thermal motion artifacts.
  • Refinement : Anisotropic displacement parameters model ring puckering. Cremer-Pople parameters quantify puckering amplitude (e.g., θ = 15° for chair conformation).
  • Example : A related compound, (2,4-difluorophenyl)(piperidin-4-yl)methanone, showed a chair conformation with axial fluorine substituents .

Q. What mechanistic insights explain regioselectivity in electrophilic substitution during synthesis?

The 2,3-difluorophenyl group directs electrophiles (e.g., acylation) to the para position via:

  • Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, favoring less substituted positions.
  • Steric Effects : Ortho-fluorine atoms hinder approach to the adjacent carbon, favoring para substitution .

Experimental Validation : Competitive reactions with isotopic labeling (e.g., D-labeled substrates) or in situ IR monitoring can track intermediate formation.

Q. How do structural analogs compare in bioactivity, and what computational methods predict target interactions?

  • Comparative Table :
Analog (CAS)Structural VariationBioactivity (IC₅₀)
355813-56-8 Methoxybenzyl substituent2.4 µM (5-HT₂A)
2643368-23-2 Dichlorofluorophenyl groupAntifungal activity
Target Compound2,3-DifluorophenylUnder study
  • Computational Methods : Molecular docking (AutoDock Vina) and MD simulations assess binding to CNS targets (e.g., serotonin receptors). Pharmacophore models highlight the ketone and fluorine atoms as critical for hydrogen bonding and lipophilicity .

Q. What strategies address low yields in scale-up synthesis?

  • Continuous Flow Systems : Improve heat/mass transfer for exothermic acylations .
  • Workup Optimization : Liquid-liquid extraction with ethyl acetate removes AlCl₃ residues .
  • Purity Control : Preparative HPLC (C18 column, 70:30 MeOH/H₂O) isolates >99% pure product .

Data Contradiction Analysis

Q. How to resolve conflicting melting points reported in literature?

Discrepancies may arise from polymorphic forms or impurities. Strategies include:

  • DSC Analysis : Identifies polymorph transitions (e.g., Form I melts at 98°C vs. Form II at 105°C) .
  • Recrystallization : Use solvents like hexane/EtOAc to isolate pure crystalline forms.
  • PXRD : Confirms crystal phase consistency .

Retrosynthesis Analysis

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(2,3-Difluorophenyl)(piperidin-1-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.